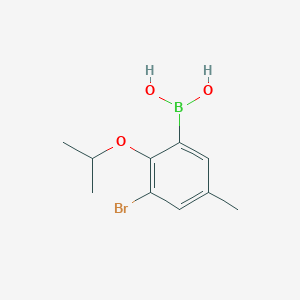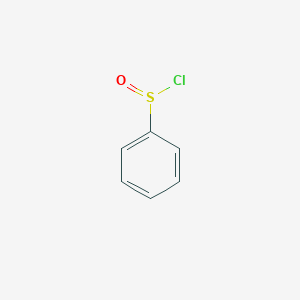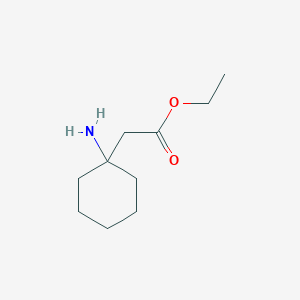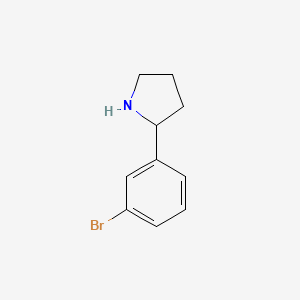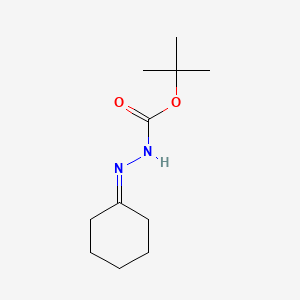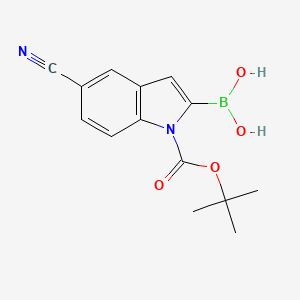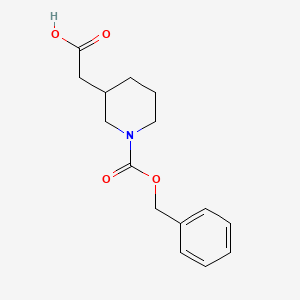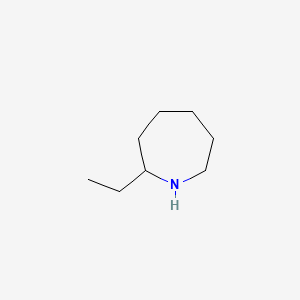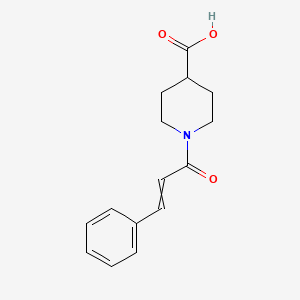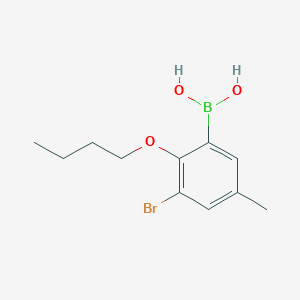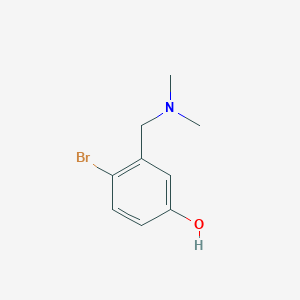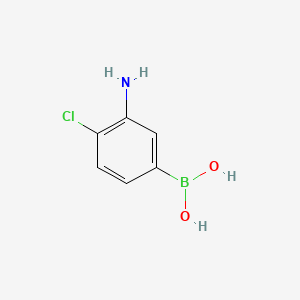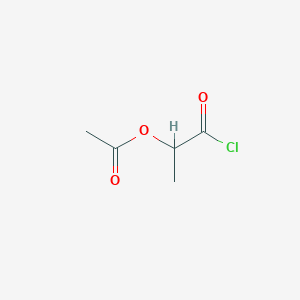
2-Acetoxypropionyl chloride
概要
説明
2-Acetoxypropionyl chloride is a chemical compound that can be inferred to have acyl chloride functionality based on its name. While the provided papers do not directly discuss 2-Acetoxypropionyl chloride, they do provide insights into the behavior of similar acyl chlorides and related compounds in chemical synthesis and reactions. For instance, acetyl chloride is a versatile reagent used in the synthesis of various phosphonic acid derivatives, as described in the first paper . This suggests that 2-Acetoxypropionyl chloride may also serve as a reagent in similar synthetic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-component condensation reactions, as seen with acetyl chloride in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives . Although 2-Acetoxypropionyl chloride is not specifically mentioned, it is plausible that it could be synthesized through similar methods, potentially involving the acylation of related organic substrates.
Molecular Structure Analysis
The molecular structure of 2-Acetoxypropionyl chloride is not directly analyzed in the provided papers. However, the structure of acyl chlorides like acetyl chloride, which is used in the synthesis of phosphonic acid derivatives, indicates that 2-Acetoxypropionyl chloride would likely have a similar acyl chloride group attached to an acetoxy functional group . This structure would be expected to be highly reactive, particularly in nucleophilic substitution reactions.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving compounds with acyl chloride functionality. For example, acetyl chloride facilitates the formation of alkyl hydrogen 1-(benzyloxycarbonylamino)alkylphosphonates . Additionally, the acetolysis of a related compound, 2,2-dimethyl-1-(p-methoxyphenyl)propyl chloride, is described as an SN2C+-type solvolysis . These reactions highlight the reactivity of acyl chlorides in substitution reactions, which could be relevant to the behavior of 2-Acetoxypropionyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Acetoxypropionyl chloride are not detailed in the provided papers. However, by examining the properties of similar compounds, one can infer that 2-Acetoxypropionyl chloride would be a reactive liquid, likely to engage in reactions typical of acyl chlorides, such as nucleophilic acyl substitution. The compound's reactivity with nucleophiles, such as alcohols, amines, and water, would be a defining characteristic of its chemical behavior .
科学的研究の応用
-
Chiral Building Block
-
Resolution of Bicyclic α-Hydroxylactone
-
Preparation of Chiral Phosphonates
-
Chiral Derivatizing Agent
- Stereoisomeric Analysis of Sex Pheromone Precursors
- Field : Chemical Ecology
- Application : It’s used in the stereoisomeric analysis of sex pheromone precursors in female whole body extracts from pine sawfly species .
- Method : The alcohols were derivatized with optically pure (S)-2-acetoxypropionyl chloride prior to GC-MS analysis .
- Results : Baseline separation was obtained for all sixteen stereoisomers of 3,7,9-trimethyltridecan-2-ol and for the four 3-methylpentadecan-2-ol stereoisomers .
Safety And Hazards
特性
IUPAC Name |
(1-chloro-1-oxopropan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404126 | |
| Record name | 2-acetoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxypropionyl chloride | |
CAS RN |
38939-83-2 | |
| Record name | 2-(Acetyloxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38939-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-acetoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

